

Potential off-target effects of XMU-MP-9 in cancer cells

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Compound of Interest

Compound Name: XMU-MP-9

Cat. No.: B14067281

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Technical Support Center: XMU-MP-1

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of XMU-MP-1 in cancer cells. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of XMU-MP-1?

A1: XMU-MP-1 is a potent, reversible, and ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are the core components of the Hippo signaling pathway. The IC₅₀ values for XMU-MP-1 are approximately 71.1 nM for MST1 and 38.1 nM for MST2. By inhibiting MST1/2, XMU-MP-1 is expected to block the phosphorylation of downstream targets like LATS1/2 and MOB1, leading to the activation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP).

Q2: I am observing a phenotype inconsistent with Hippo pathway inhibition (e.g., cell cycle arrest). Could this be due to off-target effects?

A2: Yes, it is highly plausible. While XMU-MP-1 is a potent MST1/2 inhibitor, it is not entirely specific. Kinome-wide profiling has revealed that XMU-MP-1 can inhibit other kinases with high affinity. Notably, it has been shown to bind to and inhibit Aurora A and Aurora B kinases, which

are critical regulators of mitosis. Inhibition of Aurora kinases is known to cause cell cycle arrest, an effect that has been observed in some cell types treated with XMU-MP-1. Therefore, if you observe effects such as decreased proliferation or cell cycle arrest, it is crucial to consider the off-target activity of XMU-MP-1 on kinases like Aurora A/B.

Q3: What are the known off-targets of XMU-MP-1?

A3: A KINOMEScan profiling study screened XMU-MP-1 against 468 kinases and identified 23 kinases that were strongly inhibited (control % ≤ 10). Besides MST1, MST2, MST3, and MST4, prominent off-targets include Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB). Other studies have also noted the inhibition of ULK1/2. The affinity of XMU-MP-1 for some of these off-targets is comparable to its affinity for MST1/2, making these off-target effects physiologically relevant in cellular assays.

Q4: How can I experimentally verify if the phenotype I'm observing is an on-target or off-target effect?

A4: To dissect on-target versus off-target effects, a multi-pronged approach is recommended:

- **Rescue
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